N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide typically involves the reaction of 5-amino-2-mercaptobenzothiazole with 4-(pentyloxy)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors and automated purification systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major products are typically sulfoxides or sulfones.
Reduction: The major products are the corresponding amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzamides.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)benzamide: A similar compound with a different substitution pattern on the benzothiazole ring.
N-(benzo[d]thiazol-2-yl)picolinamide: Another benzothiazole derivative with a picolinamide group.
Uniqueness
N-(benzo[d]thiazol-5-yl)-4-(pentyloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and applications compared to other benzothiazole derivatives.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-4-pentoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-2-3-4-11-23-16-8-5-14(6-9-16)19(22)21-15-7-10-18-17(12-15)20-13-24-18/h5-10,12-13H,2-4,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWQZMWIBYHPBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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